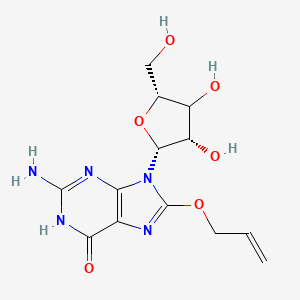

8-Allyloxyguanosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C13H17N5O6 |

|---|---|

分子量 |

339.30 g/mol |

IUPAC名 |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7?,8+,11-/m1/s1 |

InChIキー |

RQUVSNGNEJMOBE-DWVWSIQXSA-N |

異性体SMILES |

C=CCOC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N |

正規SMILES |

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Immunostimulatory Mechanism of 8-Allyloxyguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyguanosine is a synthetic guanosine analog that has garnered significant interest for its immunomodulatory properties. This document provides an in-depth technical overview of its mechanism of action, focusing on its role as a selective agonist for Toll-like Receptor 7 (TLR7). By activating TLR7, this compound triggers a downstream signaling cascade mediated by the MyD88 adaptor protein, culminating in the activation of key transcription factors such as NF-κB and IRF7. This leads to the production of a range of pro-inflammatory cytokines and Type I interferons, which orchestrate a robust innate and subsequent adaptive immune response. This guide details the molecular interactions, signaling pathways, and cellular outcomes of this compound stimulation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound belongs to a class of small molecule immune response modifiers (IRMs). Structurally similar to the endogenous nucleoside guanosine, it is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the activation of specific pattern recognition receptors (PRRs). Its ability to potently stimulate an immune response makes it a candidate for development as a vaccine adjuvant, an antiviral agent, and an anti-tumor therapeutic.

Note: Specific quantitative and cytokine profile data for this compound is limited in publicly available literature. Therefore, this guide will utilize data from its close structural and functional analog, Loxoribine (7-allyl-8-oxoguanosine) , as a representative compound for this class of guanosine-based TLR7 agonists. Loxoribine is a well-characterized selective agonist for TLR7.[1][2][3]

Core Mechanism: Selective TLR7 Agonism

The primary mechanism of action for this compound and its analogs is the selective activation of Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. It is responsible for detecting single-stranded RNA (ssRNA) from viruses. This compound mimics components of viral ssRNA, binding to TLR7 and inducing a conformational change that initiates downstream signaling.

Studies on the analog Loxoribine have demonstrated high specificity for TLR7, with no significant activation of the closely related TLR8, even at high concentrations. This selectivity is a key characteristic, as TLR7 and TLR8 activation can lead to different cytokine profiles and biological outcomes.

The TLR7 Signaling Pathway

Upon agonist binding, TLR7 dimerizes and recruits the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, Myeloid Differentiation primary response 88 (MyD88). This initiates a well-defined signaling cascade:

-

MyD88 Recruitment: MyD88 acts as a central hub, connecting the receptor to downstream kinases.

-

IRAK Complex Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1.

-

TRAF6 Activation: The activated IRAK complex then associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of NF-κB and MAPKs: TRAF6 activation leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus. Simultaneously, the MAPK pathway is activated.

-

Activation of IRF7: In plasmacytoid dendritic cells, a complex involving IRAK1, TRAF6, and IKKα phosphorylates Interferon Regulatory Factor 7 (IRF7), a master regulator of Type I interferon production.

-

Gene Transcription: Nuclear translocation of NF-κB and activated IRF7 leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α, IFN-β).

Visualization of the TLR7 Signaling Pathway

Quantitative Data and Cellular Outcomes

The activation of the TLR7 pathway by this compound analogs results in potent cytokine production. The specific profile and magnitude of the cytokine response can vary depending on the cell type, agonist concentration, and species.

Table 1: Potency of TLR7 Agonists

| Compound | Target | Assay System | Potency (EC50) | Reference |

| Loxoribine | hTLR7 | HEK293 Reporter Cells | Strong Agonist (Specific EC50 not stated) | --INVALID-LINK-- |

| Loxoribine | mTLR7 | HEK293 Reporter Cells | Strong Agonist (Specific EC50 not stated) | --INVALID-LINK-- |

| Vesatolimod (GS-9620) | hTLR7 | Not Specified | 291 nM | --INVALID-LINK-- |

| Gardiquimod | hTLR7 | HEK293 Reporter Cells | 4 µM | --INVALID-LINK-- |

| DSR-6434 | hTLR7 | Not Specified | 7.2 nM | --INVALID-LINK-- |

| DSR-6434 | mTLR7 | Not Specified | 4.6 nM | --INVALID-LINK-- |

Table 2: Cytokine Induction Profile of Loxoribine

| Cell Type | Species | Agonist Conc. | Cytokines Induced | Observations | Reference |

| Spleen Cells | Murine | Dose-dependent | IL-1α, TNF-α, IL-6, IFN-α, IFN-γ | Dose-dependent production observed for all listed cytokines. | --INVALID-LINK-- |

| Monocyte-Derived Dendritic Cells (MoDCs) | Human | 250 µM | IL-12, IL-23, IL-27, IL-10 | Stimulated maturation and Th1/Th17 polarizing capability. | --INVALID-LINK-- |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 100 - 1000 µM | IFN-α | Used to stimulate IFN-α production for in vitro studies. | --INVALID-LINK-- |

Experimental Protocols

TLR7 Agonist Activity Assessment using HEK-Blue™ Reporter Cells

This protocol describes a common method to quantify the potency of a TLR7 agonist using a commercially available reporter cell line. These cells stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Objective: To determine the EC50 of this compound on human TLR7.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

Test Compound (this compound)

-

Positive Control (e.g., Loxoribine, R848)

-

Cell culture medium (DMEM, 10% FBS, Pen-Strep)

-

96-well flat-bottom plates

-

Spectrophotometer (620-650 nm)

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

-

Cell Seeding: On the day of the assay, wash cells, resuspend in fresh culture medium, and adjust the cell density. Seed 180 µL of the cell suspension into each well of a 96-well plate (typically 2.5 x 10⁴ to 5 x 10⁴ cells per well).

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range might be from 0.01 µM to 1000 µM. Also prepare dilutions of the positive control.

-

Stimulation: Add 20 µL of the diluted compounds (or medium as a negative control) to the appropriate wells in triplicate.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection: After incubation, add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.

-

Sample Transfer: Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate.

-

Detection Incubation: Incubate the detection plate at 37°C for 1-4 hours and monitor the development of a blue/purple color.

-

Measurement: Read the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Data Analysis: Subtract the OD of the blank (medium only) from all other values. Plot the OD values against the log of the agonist concentration and use a non-linear regression (four-parameter logistic) model to calculate the EC50 value.

Visualization of the Reporter Assay Workflow

Cytokine Production Assay using Human PBMCs

Objective: To quantify the production of TNF-α and IL-6 from human Peripheral Blood Mononuclear Cells (PBMCs) upon stimulation with this compound.

Materials:

-

Ficoll-Paque™ PLUS

-

Human whole blood from healthy donors

-

RPMI-1640 medium, 10% FBS, Pen-Strep

-

Test Compound (this compound)

-

Positive Control (e.g., LPS for general inflammation, R848 for TLR7/8)

-

96-well round-bottom plates

-

Human TNF-α and IL-6 ELISA kits

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

-

Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI medium. Adjust cell density to 1 x 10⁶ cells/mL and plate 200 µL per well in a 96-well plate.

-

Stimulation: Add the desired concentrations of this compound, controls, or medium alone to the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.

-

Data Analysis: Generate a standard curve for each cytokine. Use the standard curve to calculate the concentration (in pg/mL or ng/mL) of each cytokine in the experimental samples.

Conclusion

This compound and its analogs are potent and selective activators of the innate immune system through the TLR7-MyD88 signaling axis. This mechanism leads to the robust production of a Th1-polarizing cytokine milieu, including key players like IFN-α, TNF-α, and IL-12. The data and protocols presented in this guide provide a foundational understanding for professionals in immunology and drug development, highlighting the therapeutic potential of this compound class. Further research to delineate the precise quantitative activity of this compound itself will be critical for its advancement into preclinical and clinical development as a next-generation immunomodulator.

References

- 1. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Substituted Guanosine Analogs as Toll-like Receptor 7 Agonists

Introduction: TLR7 and Guanosine-Based Agonists

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting a robust antiviral response and shaping the adaptive immune response.[2][3] This mechanism makes TLR7 a compelling target for therapeutic intervention, with TLR7 agonists being developed as vaccine adjuvants, antiviral agents, and cancer immunotherapies.[3][4]

While synthetic compounds like imidazoquinolines (e.g., Imiquimod, Resiquimod) are well-known TLR7 agonists, a significant class of agonists is derived from the natural ligand, guanosine. Modifications at the C8 and N7 positions of the guanine base have yielded potent and selective TLR7 activators. Loxoribine (7-Allyl-8-oxoguanosine) is a selective agonist for TLR7, activating the innate immune system via the TLR7/MyD88-dependent signaling pathway. Other endogenous analogs, such as 8-hydroxyguanosine (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG), are also recognized by TLR7, particularly in the presence of ssRNA, linking oxidative stress to innate immune activation.

This guide provides a comprehensive overview of the TLR7 agonist activity of this class of molecules, presenting quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Mechanism of Action and Signaling Pathway

TLR7 is located in the membrane of endosomes within immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. Ligand recognition and subsequent receptor activation require endosomal acidification.

The activation of TLR7 by guanosine analogs initiates a canonical MyD88-dependent signaling pathway:

-

Ligand Binding & Dimerization: The agonist binds to the TLR7 receptor, promoting its dimerization within the endosome.

-

Adaptor Recruitment: The dimerized receptor recruits the primary adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).

-

Complex Formation: MyD88 associates with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.

-

TRAF6 Activation: This complex then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Downstream Cascades: TRAF6 activation triggers two major downstream branches:

-

NF-κB Pathway: Leads to the activation of the IKK complex, phosphorylation of IκB, and subsequent translocation of the transcription factor NF-κB into the nucleus. This drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

-

IRF Pathway: Leads to the activation of Interferon Regulatory Factors, particularly IRF5 and IRF7. These transcription factors translocate to the nucleus to induce the expression of type I interferons (IFN-α).

-

The culmination of this pathway is a potent immune response characterized by antiviral and inflammatory activity.

Quantitative Data on TLR7 Agonist Activity

The activity of guanosine-based TLR7 agonists has been quantified through various biophysical and cell-based assays. The following tables summarize key findings from published literature.

Table 1: Binding Affinity of Guanosine Analogs to TLR7

Binding affinity is a critical measure of the interaction between a ligand and its receptor. Isothermal Titration Calorimetry (ITC) has been used to determine the dissociation constants (Kd) for several guanosine analogs with the simian TLR7 ectodomain, often in the presence of an oligoribonucleotide (PolyU) which can enhance binding.

| Compound | Condition | Dissociation Constant (Kd) |

| Guanosine (G) | + PolyU | 2.5 µM |

| 2'-deoxyguanosine (dG) | + PolyU | 1.1 µM |

| 8-Hydroxyguanosine (8-OHG) | + PolyU | 10.9 µM |

| 8-Hydroxydeoxyguanosine (8-OHdG) | + PolyU | 11.2 µM |

| Loxoribine | + PolyU | 2.7 µM |

| Guanosine (G) | No PolyU | Not Determined |

| Data sourced from Tanji H, et al. (2013). |

Table 2: In Vitro Immunostimulatory Activity of Loxoribine

Loxoribine has been shown to induce the maturation of human monocyte-derived dendritic cells (MoDCs), a key function for initiating an adaptive immune response.

| Parameter | Control (Untreated) | Loxoribine (250 µM) |

| Cell Surface Marker (% Positive Cells) | ||

| CD40 | 35.6 ± 5.1 | 68.2 ± 6.3 |

| CD80 | 30.1 ± 4.7 | 65.4 ± 7.1 |

| CD83 | 15.2 ± 3.9 | 55.8 ± 5.5 |

| CCR7 | 20.4 ± 4.2 | 60.1 ± 6.8 |

| Cytokine Production (pg/mL) | ||

| IL-12p70 | < 15 | 255 ± 45 |

| IL-23 | < 20 | 1850 ± 210 |

| IL-10 | < 20 | 450 ± 65 |

| Data represents mean ± SD from Dzopalic T, et al. (2010). |

Table 3: Cytokine Induction by 8-Hydroxyguanosine Analogs in Human pDCs

Endogenous guanosine analogs can activate TLR7, leading to potent cytokine production, particularly IFN-α from plasmacytoid dendritic cells (pDCs). This activity is significantly enhanced by the presence of an RNA ligand like polyU.

| Stimulant (100 µM) | IFN-α Production (pg/mL) |

| PolyU only | ~100 |

| Guanosine (G) + PolyU | ~1500 |

| 8-Hydroxyguanosine (8-OHG) + PolyU | ~1800 |

| 8-Hydroxydeoxyguanosine (8-OHdG) + PolyU | ~2000 |

| Approximate values interpreted from graphical data in Tanji H, et al. (2013). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TLR7 agonists.

Protocol 1: TLR7 Activation Reporter Assay using HEK-Blue™ Cells

This assay provides a rapid and reliable method for screening TLR7 agonists by measuring the activation of an NF-κB-inducible reporter gene.

Materials:

-

HEK-Blue™ hTLR7 Cells (and HEK-Blue™ Null parental cells for control)

-

HEK-Blue™ Detection Medium

-

Test compounds (e.g., Loxoribine as a positive control)

-

96-well, flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 and Null cells according to the manufacturer's protocol.

-

On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed growth medium to a concentration of ~280,000 cells/mL.

-

-

Assay Plate Setup:

-

Add 20 µL of each test compound dilution to the appropriate wells of a 96-well plate. Include a positive control (e.g., 10 µg/mL Loxoribine) and a negative control (vehicle).

-

Add 180 µL of the cell suspension (~50,000 cells) to each well.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Detection and Analysis:

-

Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions and warm to 37°C.

-

Transfer 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

-

Add 20 µL of supernatant from the stimulated cell plate to the corresponding wells of the detection plate.

-

Incubate the detection plate at 37°C for 1-4 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Determine the concentration-response curve and calculate the EC50 value for each active compound.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

High-purity recombinant TLR7 ectodomain protein (e.g., 10-50 µM in ITC buffer).

-

High-purity ligand (e.g., 100-500 µM in the same ITC buffer).

-

ITC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), thoroughly degassed.

-

Isothermal Titration Calorimeter.

Methodology:

-

Sample Preparation:

-

Dialyze the protein extensively against the ITC buffer to ensure buffer matching.

-

Dissolve the ligand in the final dialysis buffer. Accurately determine the concentrations of both protein and ligand.

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.

-

Fill the reference cell with degassed buffer or water.

-

-

Titration:

-

Load the protein solution into the sample cell (~1.4 mL for most instruments).

-

Load the ligand solution into the injection syringe (~300 µL).

-

Program the titration parameters: typically a single 0.5-1 µL initial injection followed by 20-30 injections of 2-3 µL, with a 150-180 second spacing between injections to allow for re-equilibration.

-

-

Data Analysis:

-

Perform a control titration (ligand into buffer) to determine the heat of dilution and subtract it from the experimental data.

-

Integrate the raw power data to obtain the heat change per injection (ΔH).

-

Fit the resulting binding isotherm (ΔH vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH.

-

Protocol 3: Cytokine Production Assay in Human PBMCs

This assay measures the functional consequence of TLR7 activation in a physiologically relevant mixed-cell population.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

Test compounds and controls.

-

96-well, round-bottom cell culture plates.

-

ELISA kits for target cytokines (e.g., IFN-α, IL-6, TNF-α).

Methodology:

-

Cell Plating:

-

Resuspend freshly isolated or thawed PBMCs in complete RPMI medium.

-

Plate the cells at a density of 1 x 10⁶ cells/mL (e.g., 200,000 cells in 200 µL) in a 96-well plate.

-

-

Stimulation:

-

Prepare serial dilutions of the test compounds.

-

Add the compounds to the cells and incubate at 37°C in a 5% CO₂ incubator. Incubation time depends on the target cytokine (e.g., 6-8 hours for TNF-α, 24 hours for IL-6, 24-48 hours for IFN-α).

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant and store at -80°C until analysis.

-

-

Cytokine Quantification:

-

Quantify the concentration of cytokines in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Generate a standard curve for each cytokine to determine the absolute concentrations in the samples.

-

Conclusion and Future Directions

8-substituted guanosine analogs represent a vital class of TLR7 agonists with significant therapeutic potential. Compounds like Loxoribine demonstrate potent and selective TLR7 activation, leading to dendritic cell maturation and a Th1-polarizing cytokine milieu. Endogenous analogs such as 8-OHG highlight a physiological link between cellular stress and innate immunity. The methodologies outlined in this guide—from high-throughput reporter assays to detailed biophysical and primary cell analyses—provide a robust framework for the discovery and characterization of novel TLR7-targeting immunomodulators.

Future research will likely focus on refining the structure-activity relationship of these compounds to optimize their potency and selectivity, potentially developing dual TLR7/TLR8 agonists or highly specific TLR7 agonists. Furthermore, advanced drug delivery strategies, such as conjugation to antibodies or encapsulation in nanoparticles, may enhance their therapeutic index by targeting them to specific cell types or tissues, thereby maximizing efficacy while minimizing systemic toxicity.

References

- 1. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

8-Allyloxyguanosine Signaling Pathway in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyguanosine is a synthetic guanosine analog that has garnered interest for its potential immunomodulatory properties. This document serves as an in-depth technical guide detailing its signaling pathway in immune cells, primarily through the activation of Toll-like Receptor 7 (TLR7). Due to the limited availability of specific quantitative data for this compound in the public domain, this guide presents illustrative data and protocols based on well-characterized TLR7 agonists to provide a comprehensive framework for research and development. The guide covers the mechanism of action, downstream signaling cascades, and the resulting functional outcomes in key immune cell populations such as dendritic cells and macrophages. Detailed experimental protocols and structured data tables are provided to facilitate the design and execution of studies aimed at elucidating the therapeutic potential of this compound and related compounds.

Introduction

The innate immune system relies on a class of pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens. Toll-like receptors (TLRs) are a critical family of PRRs that play a pivotal role in initiating inflammatory and antiviral responses. TLR7, located in the endosomal compartment of immune cells, recognizes single-stranded RNA (ssRNA) viruses and synthetic small molecule agonists. Guanosine analogs, including 8-substituted derivatives, have been identified as potent TLR7 agonists, making them attractive candidates for development as vaccine adjuvants and immunotherapeutics. This compound, a purine nucleoside analogue, is structurally poised to interact with TLR7 and modulate immune responses. This guide explores the signaling pathway of this compound in immune cells, providing a technical resource for its investigation and therapeutic development. While direct experimental data on this compound is emerging, this document consolidates the current understanding of TLR7 agonism by guanosine analogs to present a predictive and practical framework.

Mechanism of Action: TLR7 Agonism

This compound is hypothesized to exert its immunomodulatory effects by acting as an agonist for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed by dendritic cells (DCs), macrophages, and B lymphocytes.

Receptor Binding and Activation

Upon entry into the cell, this compound is trafficked to the endosome where it can bind to the TLR7 receptor. The binding of this compound is thought to induce a conformational change in the TLR7 dimer, initiating a downstream signaling cascade. While the precise binding affinity of this compound for TLR7 is not publicly available, related guanosine analogs have been shown to bind to TLR7 with varying affinities, often enhanced in the presence of single-stranded RNA.

Downstream Signaling Cascade

The activation of TLR7 by this compound initiates a well-defined signaling pathway that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).

The key steps in the signaling pathway are as follows:

-

Recruitment of MyD88: Upon ligand binding, TLR7 recruits the MyD88 adaptor protein to its Toll-interleukin 1 receptor (TIR) domain.

-

Formation of the Myddosome: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a complex known as the "Myddosome".

-

Activation of TRAF6: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of MAPKs and NF-κB: TRAF6 activation leads to the downstream activation of two major signaling arms:

-

Mitogen-Activated Protein Kinase (MAPK) pathway: This involves the activation of kinases such as ERK, JNK, and p38, which in turn activate transcription factors like AP-1.

-

Nuclear Factor-kappa B (NF-κB) pathway: This involves the activation of the IKK complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus.

-

-

Gene Transcription: Nuclear translocation of AP-1 and NF-κB leads to the transcription of a wide array of pro-inflammatory and immunomodulatory genes, including cytokines, chemokines, and co-stimulatory molecules.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway of this compound in an immune cell.

Effects on Immune Cells and Quantitative Data

The activation of the TLR7 signaling pathway by this compound is expected to induce profound functional changes in various immune cells.

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) that bridge innate and adaptive immunity. TLR7 agonism in DCs leads to their maturation and enhanced ability to activate T cells.

-

Upregulation of Co-stimulatory Molecules: Mature DCs upregulate the expression of co-stimulatory molecules such as CD80 and CD86, which are crucial for T cell activation.

-

Cytokine Production: Activated DCs secrete a range of cytokines, including IL-12, which promotes the differentiation of T helper 1 (Th1) cells, and Type I interferons (IFN-α/β), which have potent antiviral effects.

Table 1: Illustrative Quantitative Data for TLR7 Agonist Activity in Dendritic Cells

| Parameter | Value (Illustrative) | Cell Type | Assay |

| CD80 Expression (EC50) | 1.5 µM | Human monocyte-derived DCs | Flow Cytometry |

| CD86 Expression (EC50) | 1.2 µM | Human monocyte-derived DCs | Flow Cytometry |

| IL-12p70 Production (EC50) | 0.8 µM | Mouse bone marrow-derived DCs | ELISA |

| IFN-α Production (EC50) | 2.5 µM | Human plasmacytoid DCs | ELISA |

Macrophages

Macrophages are versatile immune cells involved in phagocytosis, antigen presentation, and cytokine production. TLR7 activation can influence their polarization state.

-

M1 Polarization: this compound is expected to promote the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the production of inflammatory cytokines like TNF-α and IL-6, and increased phagocytic capacity.

-

Cytokine Secretion: M1 macrophages secrete high levels of TNF-α, IL-6, and IL-1β, which contribute to the inflammatory response and pathogen clearance.

Table 2: Illustrative Quantitative Data for TLR7 Agonist Activity in Macrophages

| Parameter | Value (Illustrative) | Cell Type | Assay |

| TNF-α Production (EC50) | 0.5 µM | Human PBMCs | ELISA |

| IL-6 Production (EC50) | 0.7 µM | RAW 264.7 (murine macrophage cell line) | ELISA |

| iNOS Expression (M1 marker) | 3-fold increase at 1 µM | Mouse peritoneal macrophages | Western Blot |

| Arginase-1 Expression (M2 marker) | No significant change | Mouse peritoneal macrophages | Western Blot |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the immunomodulatory activity of this compound.

TLR7 Activation Assay using HEK-Blue™ hTLR7 Cells

This assay utilizes a commercially available reporter cell line to specifically measure the activation of human TLR7.

Objective: To determine the EC50 of this compound for TLR7 activation.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

96-well, flat-bottom cell culture plates

-

This compound

-

Positive control (e.g., R848)

-

Vehicle control (e.g., DMSO)

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

-

On the day of the experiment, prepare a cell suspension of 280,000 cells/mL in HEK-Blue™ Detection medium.

-

Prepare serial dilutions of this compound and the positive control in cell culture medium.

-

Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Plot the absorbance values against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of cytokine secretion from primary human immune cells stimulated with this compound.

Objective: To determine the cytokine profile and EC50 for cytokine induction by this compound in human PBMCs.

Materials:

-

Ficoll-Paque™ PLUS (GE Healthcare)

-

Leukocyte-rich buffy coat from healthy human donors

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

96-well, round-bottom cell culture plates

-

This compound

-

Positive control (e.g., LPS)

-

Vehicle control (e.g., DMSO)

-

CO2 incubator (37°C, 5% CO2)

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α)

-

Microplate reader

Procedure:

-

PBMC Isolation:

-

Dilute the buffy coat 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque™ in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

-

Count the cells and assess viability using trypan blue exclusion.

-

-

Cell Stimulation:

-

Seed the PBMCs at a density of 2 x 105 cells/well in a 96-well plate.

-

Add serial dilutions of this compound, positive control, and vehicle control to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentrations against the log of the compound concentration to determine the EC50 values.

-

Western Blot Analysis of the MyD88 Signaling Pathway

This protocol is for detecting the activation of key proteins in the MyD88-dependent signaling pathway.

Objective: To confirm the activation of the MyD88 signaling pathway by this compound.

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages)

-

6-well cell culture plates

-

This compound

-

Positive control (e.g., LPS)

-

Vehicle control (e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IRAK1, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound, positive control, or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and clarify by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for investigating the immunomodulatory effects of this compound and the logical relationship between different experimental outcomes.

Conclusion and Future Directions

This compound represents a promising immunomodulatory agent with the potential for therapeutic applications in infectious diseases and oncology. Its mechanism of action is predicted to be mediated through the activation of TLR7, leading to the robust activation of dendritic cells and macrophages. This guide provides a comprehensive technical framework for the investigation of this compound, including its signaling pathway, effects on immune cells, and detailed experimental protocols. Future research should focus on obtaining specific quantitative data for this compound, including its binding affinity to TLR7, precise EC50 values for various immune cell responses, and in vivo efficacy in relevant disease models. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into clinical applications. The development of this compound and other novel TLR7 agonists holds significant promise for advancing the field of immunotherapy.

The Discovery and Synthesis of 8-Allyloxyguanosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and immunological activity of 8-Allyloxyguanosine, a potent and selective agonist of Toll-like Receptor 7 (TLR7). This document details the scientific background, experimental protocols, and key data related to this promising immunomodulatory compound.

Discovery of 8-Substituted Guanosine Analogs as TLR7 Agonists

The discovery of this compound is rooted in the broader exploration of C8-substituted and N7,C8-disubstituted guanine ribonucleosides as a class of small molecules with significant immunostimulatory properties. These compounds have been shown to activate immune cells and induce the production of various cytokines, playing a crucial role in both innate and adaptive immunity.

Initial studies identified that guanosine analogs could stimulate immune responses, but the precise molecular target remained unknown. A breakthrough came with the identification of Toll-like Receptor 7 (TLR7) as the specific receptor for this class of compounds. TLR7, an endosomal receptor, is a key sensor of single-stranded RNA (ssRNA), particularly from viral pathogens. The activation of TLR7 by these guanosine analogs mimics a viral infection, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This discovery opened the door for the rational design of novel TLR7 agonists, including this compound, for therapeutic applications such as vaccine adjuvants and anti-cancer agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available precursor, guanosine. The key strategic step involves the introduction of the allyloxy group at the C8 position of the guanine base. A plausible and commonly employed synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of Guanosine to 8-Bromoguanosine

-

Materials: Guanosine, N-bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure:

-

Suspend guanosine in DMF in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-bromoguanosine.

-

Step 2: Synthesis of this compound

-

Materials: 8-Bromoguanosine, Allyl alcohol, Sodium hydride (NaH), Anhydrous DMF.

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF and sodium hydride (NaH) to form a suspension.

-

Slowly add allyl alcohol to the suspension at 0°C to form sodium allyloxide.

-

Add 8-bromoguanosine to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench the excess NaH by the slow addition of methanol.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Biological Activity and Characterization

This compound functions as a selective agonist for TLR7. Its binding to TLR7 in the endosome initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons and other pro-inflammatory cytokines.

Data Presentation: TLR7/8 Agonist Activity

| Compound | Target | EC50 (µM) | Cell Line |

| Loxoribine | human TLR7 | ~10 | HEK293 |

| Imiquimod | human TLR7 | ~5 | HEK293 |

| Resiquimod (R848) | human TLR7 | ~0.1 | HEK293 |

| Resiquimod (R848) | human TLR8 | ~1.0 | HEK293 |

Note: Data is compiled from various sources and should be used for comparative purposes only.

Cytokine Induction Profile

The activation of TLR7 by this compound is expected to induce a specific profile of cytokines. Based on studies of similar compounds like loxoribine (7-allyl-8-oxoguanosine), the anticipated cytokine induction includes:

-

Interferon-alpha (IFN-α): A key antiviral cytokine.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and immune regulation.

-

Interferon-gamma (IFN-γ): A cytokine critical for both innate and adaptive immunity.

-

Interleukin-1alpha (IL-1α): A pro-inflammatory cytokine.

The specific levels and kinetics of cytokine induction by this compound would require experimental determination.

Experimental Protocols for Biological Characterization

1. TLR7/8 Activation Assay using HEK-Blue™ Cells

This assay utilizes engineered HEK293 cells (HEK-Blue™) that stably express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.

-

Assay Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and control compounds (e.g., R848).

-

Add the compounds to the cells and incubate for 18-24 hours.

-

Add QUANTI-Blue™ Solution, a SEAP detection reagent, to the cell supernatant.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Calculate the EC50 value by plotting the dose-response curve.

-

2. Cytokine Profiling using Human PBMCs

This assay measures the induction of cytokines in primary human immune cells.

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation:

-

Plate the PBMCs in a 96-well plate.

-

Treat the cells with various concentrations of this compound and control compounds.

-

Incubate for 24-48 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

-

Data Analysis: Analyze the cytokine levels to determine the dose-dependent induction profile.

Signaling Pathway

The activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade.

Upon binding of this compound, TLR7 recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK4 and IRAK1, which in turn activates TRAF6 and TRAF3. TRAF6 activation leads to the phosphorylation of IκB and the subsequent release and nuclear translocation of NF-κB, driving the expression of pro-inflammatory cytokines. Simultaneously, TRAF3 activation leads to the phosphorylation and nuclear translocation of IRF7, which induces the expression of type I interferons.

Conclusion

This compound represents a promising synthetic TLR7 agonist with the potential for various therapeutic applications. Its straightforward synthesis and potent immunomodulatory activity make it an attractive candidate for further investigation in the fields of vaccinology, oncology, and infectious diseases. This guide provides a comprehensive technical overview to support researchers and drug development professionals in their exploration of this and related compounds.

An In-depth Technical Guide to the Immunostimulatory Properties of 8-Allyloxyguanosine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the immunostimulatory properties of 8-substituted guanosine analogs, with a specific focus on the projected activities of 8-Allyloxyguanosine. Due to a lack of specific published data for this compound, this document leverages extensive research on closely related compounds, such as Loxoribine (7-allyl-8-oxoguanosine), to build a scientifically grounded profile. This guide details the primary mechanism of action via Toll-like receptor 7 (TLR7) agonism, summarizes the downstream immunological effects including cytokine induction and immune cell activation, provides detailed experimental protocols for assessing these properties, and discusses potential therapeutic applications.

Introduction: A Novel Class of Immune Modulators

Guanosine analogs substituted at the C8 and N7 positions represent a significant class of small molecule immunostimulants.[1] These synthetic compounds have garnered considerable interest for their ability to potently activate both humoral and cellular immune responses, positioning them as promising candidates for vaccine adjuvants and cancer immunotherapeutics.[2][3]

The core mechanism for their activity is the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor (PRR) that typically recognizes single-stranded RNA (ssRNA) from viral pathogens.[1][4] By mimicking natural TLR7 ligands, these guanosine analogs can trigger a robust innate immune response, which in turn orchestrates a powerful and specific adaptive immune response.

This document will explore the expected immunostimulatory profile of this compound based on the well-documented activities of its structural relatives.

Mechanism of Action: TLR7-Mediated Signaling

8-substituted guanosine analogs function as agonists of TLR7. TLR7 is expressed within the endosomal compartments of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. The activation of TLR7 by these small molecules is a key initiating event that triggers a well-defined downstream signaling cascade.

Upon binding of an agonist like an 8-substituted guanosine, TLR7 undergoes a conformational change, leading to its dimerization. This event recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88). The subsequent signaling cascade involves the activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), culminating in the activation of two critical transcription factor pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway drives the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.

-

IRF7 (Interferon Regulatory Factor 7): This pathway is paramount for the production of Type I interferons (IFN-α/β), which are crucial for antiviral responses and for linking the innate and adaptive immune systems.

This activation process requires endosomal maturation and acidification, as agents that disrupt this process, such as chloroquine, can inhibit TLR7-mediated signaling.

Immunological Consequences of TLR7 Activation

The activation of the TLR7 pathway by guanosine analogs initiates a cascade of immunological events, characterized by the activation of various immune cells and the production of a specific cytokine profile.

Cytokine Induction

A hallmark of TLR7 agonism is the robust induction of a select group of cytokines critical for orchestrating an effective immune response. Studies on Loxoribine in murine spleen cells have shown a dose-dependent increase in the production of TNF-α, IL-1α, IL-6, IFN-γ, and significant IFN-α/β activity. This profile is indicative of a strong Th1-polarizing response, which is essential for cell-mediated immunity against viruses and tumors.

Table 1: Cytokine Induction by the TLR7 Agonist Loxoribine in Murine Spleen Cells

| Cytokine | Method of Detection | Observation | Reference |

|---|---|---|---|

| TNF-α | ELISA | Dose-dependent production, peaks early (4-8 hours) | |

| IL-6 | ELISA | Dose-dependent production, follows TNF-α peak | |

| IFN-α/β | Bioassay | Rapid increase, levels off at 8-12 hours | |

| IFN-γ | ELISA | Later surge in production, follows IFN-α/β | |

| IL-1α | ELISA | Dose-dependent production, peaks last |

| IL-12 (p40) | mRNA Analysis (PCR) | Increased mRNA expression | |

Note: Data is for Loxoribine (7-allyl-8-oxoguanosine), a structural analog of this compound.

Activation of Antigen-Presenting Cells (APCs)

Dendritic cells (DCs), the most potent APCs, are primary targets of TLR7 agonists. Activation of TLR7 on DCs leads to their maturation, a process characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as Major Histocompatibility Complex (MHC) class I and II molecules. This enhanced expression is critical for the effective presentation of antigens to naive T cells, thereby initiating an adaptive immune response.

Table 2: Expected Effects on Dendritic Cell Maturation Markers

| Marker | Function | Expected Outcome with this compound |

|---|---|---|

| CD80 (B7-1) | Co-stimulation of T cells | Upregulation |

| CD86 (B7-2) | Co-stimulation of T cells | Upregulation |

| MHC Class I | Presentation of endogenous antigens to CD8+ T cells | Upregulation |

| MHC Class II | Presentation of exogenous antigens to CD4+ T cells | Upregulation |

B Cell and Natural Killer (NK) Cell Activation

Guanosine analogs have been shown to be potent B-cell mitogens and activators of Natural Killer (NK) cells. The activation of B cells can augment antibody responses, a key feature for vaccine adjuvants. The stimulation of NK cells, which provide an early defense against viral infections and tumors, is largely mediated by the induction of Type I interferons.

Detailed Experimental Protocols

The following protocols provide a framework for evaluating the immunostimulatory activity of compounds like this compound in vitro.

General Experimental Workflow

The assessment of an unknown compound's immunostimulatory potential typically follows a logical progression from primary cell stimulation to the detailed analysis of specific cellular responses.

Protocol: In Vitro Stimulation of Human PBMCs

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) to assess cytokine production.

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine). Plate the cells in a 96-well flat-bottom plate at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in complete RPMI medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

-

Stimulation: Add the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., R848, another TLR7/8 agonist, at 1-5 µg/mL).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Harvesting: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. The cell pellet can be used for flow cytometry.

Protocol: Quantification of Cytokines by ELISA

This protocol outlines the steps for a sandwich ELISA to measure cytokine levels (e.g., TNF-α, IL-6) in culture supernatants.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add standards (recombinant cytokine) and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). Incubate until sufficient color develops (5-20 minutes).

-

Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.

Protocol: Analysis of DC Activation by Flow Cytometry

This protocol is for staining cell surface markers on dendritic cells within a stimulated PBMC population.

-

Cell Preparation: After harvesting the supernatant, gently resuspend the cell pellet from the stimulation assay in FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).

-

Fc Block: Incubate the cells with an Fc receptor blocking antibody for 10-15 minutes to prevent non-specific antibody binding.

-

Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies to the cells. A typical panel for myeloid DCs would include:

-

Anti-CD11c (DC marker)

-

Anti-HLA-DR (MHC Class II)

-

Anti-CD80

-

Anti-CD86

-

A viability dye to exclude dead cells.

-

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Washing: Wash the cells twice with FACS Buffer.

-

Fixation (Optional): Resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde) if not analyzing immediately.

-

Data Acquisition: Acquire data on a flow cytometer. Gate on the live DC population (e.g., Live cells -> CD11c+) and analyze the expression levels (Mean Fluorescence Intensity or % Positive) of CD80, CD86, and HLA-DR.

Structure-Activity Relationship (SAR) and Therapeutic Potential

Research on 7,8-disubstituted guanosines has provided valuable insights into the structural requirements for potent immunostimulatory activity.

-

C8-Position: Small, electron-withdrawing groups like oxo (=O), thioxo (=S), or seleno (=Se) at the C8 position impart strong activity. This suggests that the oxygen in an 8-Allyloxy group would be a favorable substitution.

-

N7-Position: Medium-length alkyl chains (2-4 carbons) at the N7 position, such as the allyl group in Loxoribine, are particularly potent.

Based on these principles, this compound is predicted to be a potent TLR7 agonist.

The ability of compounds like this compound to induce a strong Th1-biased immune response makes them highly attractive for two main therapeutic areas:

-

Vaccine Adjuvants: By activating APCs and promoting a robust cytokine environment, they can significantly enhance the magnitude and quality of the immune response to co-administered antigens, potentially allowing for dose-sparing and improved efficacy, especially in populations with weaker immune systems.

-

Cancer Immunotherapy: As a standalone agent or in combination with checkpoint inhibitors (e.g., anti-PD-1), TLR7 agonists can help convert immunologically "cold" tumors into "hot" tumors by activating tumor-resident DCs and promoting the infiltration and activation of cytotoxic T lymphocytes.

Conclusion

While direct experimental data for this compound is not yet widely available in public literature, a comprehensive analysis of its close structural analogs provides a strong basis for predicting its immunological activity. This compound is expected to be a potent immunostimulant that functions as a TLR7 agonist. Its activity is projected to result in the induction of a Th1-polarizing cytokine profile, the maturation of dendritic cells, and the activation of B and NK cells. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for the preclinical evaluation and development of this and other novel 8-substituted guanosine analogs as next-generation immunomodulatory therapeutics.

References

- 1. Stimulation of Mononuclear Cells Through Toll-Like Receptor 9 Induces Release of Microvesicles Expressing Double-Stranded DNA and Galectin 3-Binding Protein in an Interferon-α-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Early research on 8-Allyloxyguanosine as an immune modulator

An In-depth Technical Guide on Early Research of 8-Substituted Guanosine Analogs as Immune Modulators

This technical guide provides a comprehensive overview of the early research and development of 8-substituted guanosine analogs, a class of small molecules recognized for their potent immunomodulatory activities. While direct research on 8-allyloxyguanosine is limited, this document focuses on its close, well-studied structural analogs, particularly 7-allyl-8-oxoguanosine (Loxoribine), to elucidate the core principles of their synthesis, mechanism of action, and biological effects. This guide is intended for researchers, scientists, and professionals in drug development interested in the field of innate immunity and small molecule therapeutics.

Introduction: Targeting the Innate Immune System

The innate immune system serves as the body's first line of defense against pathogens. A key component of this system is a family of pattern recognition receptors (PRRs) known as Toll-like receptors (TLRs). Among these, TLR7, located within the endosomal compartment of immune cells like dendritic cells (DCs) and B-cells, is crucial for recognizing single-stranded viral RNA. The activation of TLR7 triggers a powerful downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which orchestrate a broad immune response.

Synthetic small molecules capable of activating TLR7 have shown significant promise as vaccine adjuvants and anti-cancer agents. C8- and N7,C8-disubstituted guanine ribonucleosides have emerged as a potent class of TLR7 agonists.[1][2] These compounds mimic natural TLR7 ligands, initiating a robust activation of both humoral and cellular immunity.[2][3] This guide synthesizes the foundational research on these analogs, providing a detailed examination of their immunomodulatory properties.

Synthesis of 7,8-Disubstituted Guanosine Analogs

The immunomodulatory activity of guanosine analogs is highly dependent on the substitutions at the C8 and N7 positions of the purine ring.[3] A series of 7,8-disubstituted guanosines were designed and prepared to explore their potential as selective activators of the immune response.

General Synthesis Protocol

A common synthetic route involves the modification of a guanosine precursor. For a compound like 7-allyl-8-oxoguanosine (Loxoribine), the synthesis typically starts with guanosine. The process involves alkylation at the N7 position with an allyl group, followed by oxidation at the C8 position to introduce a carbonyl group (oxo). The precise reaction conditions and protecting group strategies are optimized to ensure regioselectivity and yield. The structural integrity and purity of the final compounds are confirmed using techniques such as NMR and mass spectrometry. This synthetic flexibility allows for the creation of a library of analogs to probe structure-activity relationships.

Mechanism of Action: Selective TLR7 Agonism

Genetic and pharmacological studies have unequivocally demonstrated that guanosine analogs exert their immunostimulatory effects by selectively activating TLR7. Unlike some synthetic agonists like R-848 (Resiquimod), which can activate both TLR7 and TLR8, compounds like Loxoribine are exclusive TLR7 agonists.

The activation process occurs within the endosome and is dependent on endosomal acidification, as the response can be inhibited by agents like chloroquine. Upon binding to TLR7, the analogs induce a conformational change in the receptor, initiating a downstream signaling cascade that is entirely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and subsequent activation of TRAF6, culminating in the activation of key transcription factors, including NF-κB and IRF7, which drive the expression of cytokines and type I interferons.

Caption: TLR7 activation by guanosine analogs in the endosome recruits MyD88, leading to NF-κB and IRF7 activation and subsequent cytokine/IFN production.

In Vitro Immunomodulatory Profile

The immunostimulatory activity of 8-substituted guanosine analogs has been characterized in various in vitro systems, including murine splenocytes and human peripheral blood mononuclear cells (PBMCs).

Cytokine Induction

Upon stimulation, these compounds induce a distinct and robust profile of cytokines. Loxoribine has been shown to induce the production of IL-1α, IL-6, TNF-α, IFN-α/β, and IFN-γ in a dose-dependent manner in murine spleen cell cultures. In human PBLs, guanosine analogs are particularly strong inducers of IFN-α and also stimulate the production of TNF-α and IL-12.

Table 1: Representative Cytokine Induction by Loxoribine in Murine Spleen Cells

| Cytokine | Peak mRNA Enhancement | Peak Protein Production (Time) |

|---|---|---|

| TNF-α | Observed | First to peak (~4-8h) |

| IFN-α/β | Observed | Early peak (~8-12h) |

| IL-6 | Observed | Mid peak (~12-24h) |

| IFN-γ | Observed | Late peak (>24h) |

| IL-1α | Observed | Last to peak (>24h) |

Data synthesized from early studies, primarily focused on Loxoribine.

Experimental Protocol: In Vitro Cytokine Induction in Human PBMCs

This protocol outlines a standard method for assessing the ability of a test compound to induce cytokine production in human PBMCs.

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Plating: Adjust the cell density to 1 x 10⁶ cells/mL and plate 200 µL per well in a 96-well flat-bottom plate.

-

Compound Stimulation: Prepare serial dilutions of the test compound (e.g., this compound) and positive controls (e.g., Loxoribine, R-848) in culture medium. Add the compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the mean cytokine concentrations for each treatment group. Plot dose-response curves to determine the EC₅₀ for each cytokine.

Caption: A typical workflow for evaluating the cytokine-inducing potential of a test compound on human immune cells.

In Vivo Immunomodulatory Activity

The immunostimulatory effects of 7,8-disubstituted guanosines observed in vitro translate to in vivo models, where they have been shown to enhance both humoral and cellular immune responses.

Systemic Cytokine Production

Administration of Loxoribine to mice via intravenous, subcutaneous, or oral routes results in the systemic induction of the same cohort of cytokines detected in vitro, including IL-1α, IL-6, TNF-α, and IFN-γ, which can be measured in the serum. This systemic immune activation is believed to be the basis for the observed adjuvant and anti-viral effects of these compounds.

Experimental Protocol: In Vivo Cytokine Response Study in Mice

This protocol describes a method to assess the systemic cytokine response following the administration of a test compound in a murine model.

-

Animal Acclimation: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.

-

Grouping and Dosing: Randomly assign mice to treatment groups (n=5-8 per group). Prepare the test compound in a suitable vehicle (e.g., PBS, saline).

-

Compound Administration: Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group.

-

Blood Collection: At specified time points post-administration (e.g., 2, 4, 8, 24 hours), collect blood from the mice via a standard method (e.g., submandibular or retro-orbital bleed).

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

Cytokine Analysis: Analyze the serum samples for cytokine levels using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Plot the serum cytokine concentrations over time for each treatment group to determine the pharmacokinetic profile of the immune response.

References

- 1. The immunostimulatory compound 7-allyl-8-oxoguanosine (loxoribine) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 8-Allyloxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of 8-Allyloxyguanosine, a modified nucleoside of interest in various research and drug development applications. The synthesis is achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis, starting from the commercially available 8-bromoguanosine. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for both the synthesis and the subsequent purification of the target compound. Quantitative data and characterization details are summarized for clarity. Additionally, a workflow diagram is provided to visually represent the experimental process.

Introduction

Modified nucleosides are fundamental tools in medicinal chemistry and molecular biology. Modifications at the C8 position of guanosine have been shown to modulate the biological activity of nucleosides and oligonucleotides, influencing their conformation and interaction with enzymes. This compound, with an allyl ether linkage at the 8th position, is a valuable analog for studying protein-nucleic acid interactions, developing therapeutic oligonucleotides, and serving as a building block for more complex molecular probes. This protocol details a reliable method for its preparation and purification.

Synthesis of this compound

The synthesis of this compound is based on the Williamson ether synthesis, a well-established method for forming ethers. In this procedure, the alkoxide of allyl alcohol is generated in situ using a strong base, which then acts as a nucleophile to displace the bromide from 8-bromoguanosine.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

8-Bromoguanosine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Allyl Alcohol

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.

-

Reaction Setup: To a flame-dried round bottom flask under an inert atmosphere, add 8-bromoguanosine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the 8-bromoguanosine.

-

Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allyl Alcohol Addition: After the addition of NaH, add anhydrous allyl alcohol (3.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v). The reaction is typically complete within 4-6 hours.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol.

-

Workup:

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification Protocol

The crude this compound is purified by silica gel column chromatography.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

(Optional) Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as methanol/water.

Data Presentation

| Parameter | Value |

| Starting Material | 8-Bromoguanosine |

| Reagents | Sodium Hydride, Allyl Alcohol |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Purification Method | Silica Gel Column Chromatography |

| Column Eluent | Gradient of 0-10% Methanol in Dichloromethane |

| Expected Yield | 60-75% (based on similar syntheses) |

| Appearance | White to off-white solid |

| Expected Purity (Post-Column) | >95% (by HPLC) |

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The presence of signals corresponding to the allyl group and the disappearance of the C8-H proton signal of guanosine are key indicators.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the target compound.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by reverse-phase HPLC.

Safety Precautions

-

Sodium hydride is a highly flammable and reactive substance. It reacts violently with water. Handle it with extreme caution in a fume hood and under an inert atmosphere.

-

Anhydrous solvents are required for this reaction. Ensure they are properly dried before use.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This protocol provides a comprehensive guide for the synthesis and purification of this compound. Adherence to these procedures should enable researchers to obtain the desired compound in good yield and purity for their scientific investigations.

Application Note: High-Performance Liquid Chromatography Purification of 8-Allyloxyguanosine

Introduction

8-Allyloxyguanosine is a modified nucleoside of significant interest in the development of therapeutic agents, including novel antivirals and anticancer drugs. Its synthesis often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. For its use in research and drug development, a high degree of purity is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such modified nucleosides, offering high resolution and selectivity.[1][2] This application note details a robust RP-HPLC method for the purification of this compound, ensuring high purity suitable for subsequent biological and chemical applications.

Principle of the Method